molecular formula C14H13N3O3S2 B12493215 N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}thiophene-2-carboxamide

N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}thiophene-2-carboxamide

Cat. No.: B12493215
M. Wt: 335.4 g/mol
InChI Key: JDAKRVNTMAJTRR-UHFFFAOYSA-N
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Description

N-{2-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a benzothiazole ring fused with a thiophene ring

Properties

Molecular Formula

C14H13N3O3S2

Molecular Weight

335.4 g/mol

IUPAC Name

N-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C14H13N3O3S2/c18-14(11-5-3-9-21-11)16-8-7-15-13-10-4-1-2-6-12(10)22(19,20)17-13/h1-6,9H,7-8H2,(H,15,17)(H,16,18)

InChI Key

JDAKRVNTMAJTRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCNC(=O)C3=CC=CS3)NS2(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}THIOPHENE-2-CARBOXAMIDE typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.

    Attachment of the Aminoethyl Group: The aminoethyl group is introduced via a nucleophilic substitution reaction, where the benzothiazole ring reacts with an appropriate ethylamine derivative.

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Coupling of the Benzothiazole and Thiophene Rings: The final step involves coupling the benzothiazole and thiophene rings through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-{2-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}THIOPHENE-2-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.

    Materials Science: The compound is explored for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.

    Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-{2-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: The compound can inhibit enzyme activity, block receptor binding, or intercalate into DNA, disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2-aminothiophene.

Uniqueness

N-{2-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}THIOPHENE-2-CARBOXAMIDE is unique due to its combined benzothiazole and thiophene rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

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